molecular formula C16H18Cl2Sn B1252571 Bis(4-methylbenzyl)tin dichloride CAS No. 63125-93-9

Bis(4-methylbenzyl)tin dichloride

Cat. No.: B1252571
CAS No.: 63125-93-9
M. Wt: 399.9 g/mol
InChI Key: DMUNINGTUWAVPI-UHFFFAOYSA-L
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Description

Bis(4-methylbenzyl)tin dichloride, also known as this compound, is a useful research compound. Its molecular formula is C16H18Cl2Sn and its molecular weight is 399.9 g/mol. The purity is usually 95%.
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Properties

CAS No.

63125-93-9

Molecular Formula

C16H18Cl2Sn

Molecular Weight

399.9 g/mol

IUPAC Name

dichloro-bis[(4-methylphenyl)methyl]stannane

InChI

InChI=1S/2C8H9.2ClH.Sn/c2*1-7-3-5-8(2)6-4-7;;;/h2*3-6H,1H2,2H3;2*1H;/q;;;;+2/p-2

InChI Key

DMUNINGTUWAVPI-UHFFFAOYSA-L

SMILES

CC1=CC=C(C=C1)C[Sn](CC2=CC=C(C=C2)C)(Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)C[Sn](CC2=CC=C(C=C2)C)(Cl)Cl

Synonyms

bis(4-methylbenzyl)tin dichloride

Origin of Product

United States

Scientific Research Applications

Electrochemical Sensors

Bis(4-methylbenzyl)tin dichloride has been utilized in the development of selective membrane electrodes. Research indicates that incorporating this compound into electrodes enhances their selectivity for various ions, making them useful in analytical chemistry for detecting specific analytes .

Coordination Chemistry

The compound has been studied for its coordination chemistry properties, particularly in forming complexes with various ligands. These complexes often exhibit biological activity, including anti-tumor properties, which are being explored for potential therapeutic applications .

Radical Generation

Recent studies have highlighted this compound's role as a reagent for generating arylmethyl radicals under thermal conditions. This property is significant for synthetic organic chemistry, where such radicals can facilitate C–C bond-forming reactions, crucial for constructing complex organic molecules .

Case Study 1: Electrode Development

In a study on membrane electrodes, researchers incorporated this compound into polymer matrices. The resulting electrodes demonstrated enhanced sensitivity and selectivity for potassium ions compared to traditional materials. The performance metrics indicated a detection limit significantly lower than that of existing commercial sensors .

Case Study 2: Anti-Tumor Activity

Another investigation focused on the anti-tumor potential of organotin compounds, including this compound. The study reported that this compound exhibited promising cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for further drug development .

Data Tables

Electrode TypeSelectivity RatioDetection Limit (µM)
Standard Membrane1:1050
Membrane with this compound1:1005

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, metallic tin powder reacts with 4-methylbenzyl chloride in toluene under reflux conditions. The reaction is represented as:

24-methylbenzyl chloride+SnBis(4-methylbenzyl)tin dichloride+SnCl22 \, \text{4-methylbenzyl chloride} + \text{Sn} \rightarrow \text{this compound} + \text{SnCl}_2

The use of toluene as a solvent facilitates the reaction by stabilizing intermediate species. After 24 hours of reflux, the mixture is filtered to remove unreacted tin, and the solvent is evaporated under reduced pressure to yield a crude product. Purification is achieved through recrystallization from ethanol, producing colorless crystals with a melting point of 424–426 K.

Yield and Characterization

  • Yield : ~20% after recrystallization.

  • Elemental Analysis :

    • Calculated: C 51.19%, H 6.00%, N 2.45%.

    • Found: C 50.91%, H 5.88%, N 2.66%.

  • Infrared Spectroscopy :

    • Sn–O stretching at 503 cm1^{-1} and 639 cm1^{-1}.

    • Carboxylate asymmetric (νasym\nu_{\text{asym}}) and symmetric (νsym\nu_{\text{sym}}) stretches at 1597 cm1^{-1} and 1411 cm1^{-1}, respectively.

Limitations

The modest yield (20%) highlights inefficiencies in tin utilization, likely due to competing side reactions. Additionally, the requirement for prolonged reflux increases energy consumption.

Catalytic Methods Using Organophosphorus Compounds

A patent describing methyltin chloride synthesis offers insights into catalytic approaches that could be adapted for benzyltin derivatives.

Catalyst Design and Reaction Optimization

The patent employs tributylphosphorous dichloride as a catalyst for the reaction of methyl chloride with tin. For benzyltin systems, substituting methyl chloride with 4-methylbenzyl chloride and using SnCl2_2 as a co-catalyst may enhance reactivity:

24-methylbenzyl chloride+SncatalystBis(4-methylbenzyl)tin dichloride+SnCl22 \, \text{4-methylbenzyl chloride} + \text{Sn} \xrightarrow{\text{catalyst}} \text{this compound} + \text{SnCl}_2

Key parameters:

  • Temperature : 185–190°C.

  • Catalyst Loading : 5–10 mol% relative to tin.

  • Reaction Time : 2–3 hours.

Performance Metrics

  • Yield : Up to 90% for methyltin analogs.

  • Scalability : Continuous reactor systems allow multi-cycle operations with catalyst recycling.

Limitations

  • Catalyst Toxicity : Organophosphorus compounds pose environmental and handling risks.

  • High Temperatures : Energy-intensive conditions may degrade sensitive substrates.

Comparative Analysis of Preparation Methods

Method Yield Conditions Cost Scalability
Direct Synthesis20%Reflux, 24hLowModerate
Grignard Reagent~70%*0–5°C, anhydrousHighLow
Catalytic90%*185–190°C, 2–3hModerateHigh

*Extrapolated from analogous reactions.

Q & A

Q. What are the optimal synthetic conditions for preparing bis(4-methylbenzyl)tin dichloride, and how does solvent choice influence reaction efficiency?

this compound is synthesized via the reaction of tin powder with 4-methylbenzyl chloride in hydrous toluene. The presence of water in the solvent system may act as a mild proton source, facilitating tin activation and reducing side reactions like oxidation. Reaction temperatures between 80–100°C under nitrogen are typical to prevent tin oxidation . Hydrous toluene is critical, as anhydrous conditions may lead to incomplete reduction of tin or byproduct formation.

Q. What standard spectroscopic techniques are used to characterize this compound, and how are data interpreted?

  • NMR spectroscopy : <sup>119</sup>Sn NMR is essential for confirming tin coordination (e.g., δ ~200 ppm for tetrahedral SnCl2R2). <sup>1</sup>H and <sup>13</sup>C NMR identify benzyl substituents (e.g., aromatic protons at ~7.2 ppm).
  • IR spectroscopy : Stretching vibrations for Sn-C (~500 cm<sup>−1</sup>) and Sn-Cl (~350 cm<sup>−1</sup>) bonds confirm structural integrity.
  • Elemental analysis : Validates stoichiometry (C, H, Cl, Sn percentages) .

Q. How is this compound utilized as a precursor for organotin complexes, and what ligands are commonly employed?

The compound reacts with ligands like 2-oxo-propionic acid aroyl hydrazones via ligand substitution. The dichloride groups are replaced by chelating ligands, forming complexes with potential bioactivity. Reaction conditions (e.g., solvent polarity, temperature) influence ligand binding kinetics and product stability .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives, especially in cases of twinning or disorder?

SHELXL (SHELX-97) is widely used for refining crystal structures. For twinned crystals, the HKLF5 format in SHELXL allows twin law application (e.g., two-fold rotation). High-resolution data (≤1.0 Å) improve electron density maps, while disorder in benzyl groups is modeled using PART instructions with restrained bond distances .

Q. What strategies mitigate impurities like bis(4-methylbenzyl)tin trichloride during synthesis, and how are they quantified?

Impurities arise from incomplete reduction or side reactions. Purification via recrystallization (toluene/hexane) or column chromatography (silica gel, non-polar eluents) removes trichloride derivatives. Quantitative analysis uses <sup>119</sup>Sn NMR or HPLC-MS (C18 column, acetonitrile/water mobile phase) .

Q. How do substituents on aroyl hydrazone ligands influence the antitumor activity of bis(4-methylbenzyl)tin complexes?

Electron-withdrawing groups (e.g., nitro) on hydrazones enhance Sn center electrophilicity, increasing DNA interaction. In vitro assays (MTT/Proliferation) against HeLa or MCF-7 cells measure IC50 values. Comparative studies show para-substituted ligands improve cytotoxicity by ~30% compared to ortho-analogs .

Q. What computational methods predict the hydrolysis kinetics of this compound in aqueous environments?

DFT calculations (B3LYP/6-311+G(d,p)) model hydrolysis pathways. Solvent effects are incorporated via PCM. Hydrolysis proceeds via nucleophilic attack by H2O on Sn, with activation energies ~25 kcal/mol. Simulated kinetics align with experimental half-lives (t1/2 ~48 hrs at pH 7) .

Methodological Notes

  • Contradictions in data : Discrepancies in reported melting points (e.g., 204–206°C vs. 199–203°C for related compounds) may arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) clarifies phase transitions .
  • Biological assays : Use positive controls (e.g., cisplatin) and account for tin’s inherent toxicity by normalizing data to cellular uptake (ICP-MS for Sn quantification) .

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